

# Povorcitinib's Impact on the Skin Transcriptome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the transcriptomic effects of **povorcitinib**, a selective Janus kinase 1 (JAK1) inhibitor, in skin biopsies. The information is based on findings from Phase 2 clinical studies in hidradenitis suppurativa (HS), offering valuable insights for researchers and professionals involved in dermatology and drug development.[1][2][3] This document includes a summary of key transcriptomic changes, detailed experimental protocols for skin biopsy analysis, and visualizations of the underlying biological pathways and workflows.

### Introduction

**Povorcitinib** (INCB054707) is an oral small-molecule JAK1 inhibitor that has demonstrated clinical efficacy in treating chronic inflammatory skin diseases like hidradenitis suppurativa.[4] [5][6] By selectively targeting JAK1, **povorcitinib** modulates the signaling of key proinflammatory cytokines implicated in the pathogenesis of these conditions.[2][3] Transcriptomic analysis of skin biopsies from patients treated with **povorcitinib** provides a powerful tool to understand its mechanism of action and to identify biomarkers of treatment response.

# Data Presentation: Summary of Transcriptomic Changes



The following tables summarize the key quantitative data from transcriptomic analyses of lesional skin biopsies from patients with hidradenitis suppurativa treated with **povorcitinib** or placebo. Biopsies were taken at baseline and after 8 weeks of treatment.[1][3]

Table 1: Differentially Expressed Genes (DEGs) at Week 8 vs. Baseline[3]

| Treatment Group       | Total DEGs | Upregulated DEGs | Downregulated<br>DEGs |
|-----------------------|------------|------------------|-----------------------|
| Povorcitinib 15 mg QD | Minimal    | -                | -                     |
| Povorcitinib 30 mg QD | 1082       | 501              | 581                   |
| Placebo               | -          | -                | -                     |

QD: once daily. The cutoff for significance was p < 0.05 and an absolute fold change >1.5.[7]

Table 2: Reversal of Hidradenitis Suppurativa (HS) Lesional Gene Signature by **Povorcitinib** (30 mg QD)[2][3]

| Gene Signature                             | Description                                               | Effect of Povorcitinib    |
|--------------------------------------------|-----------------------------------------------------------|---------------------------|
| HS Lesional Skin                           | Genes upregulated in HS lesions compared to healthy skin. | Reversal (downregulation) |
| Wounded Skin                               | Genes associated with wound healing processes.            | Reversal (downregulation) |
| HS Lesional & Wounded Skin<br>Intersection | Genes common to both HS lesions and wounded skin.         | Reversal (downregulation) |

Table 3: Modulation of Key Inflammatory Pathways by Povorcitinib (30 mg QD)[2][3]



| Pathway                 | Key Associated<br>Genes/Markers                                                       | Observed Effect         |
|-------------------------|---------------------------------------------------------------------------------------|-------------------------|
| JAK/STAT Signaling      | Interferon (IFN)-stimulated<br>genes, IL-6/STAT3 targets<br>(e.g., CCR1, CD14, IL1R1) | Downregulation          |
| TNF-α Signaling         | Genes regulated by NF-кВ                                                              | Reduced gene expression |
| TGF-β Signaling         | Genes regulated by TGF-β                                                              | Reduced gene expression |
| Sweat Gland Development | Genes associated with sweat gland function                                            | Restored expression     |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **povorcitinib** and the experimental workflow for transcriptomic analysis of skin biopsies.









Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Povorcitinib's Impact on the Skin Transcriptome: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8689125#povorcitinib-transcriptomic-analysis-in-skin-biopsies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com